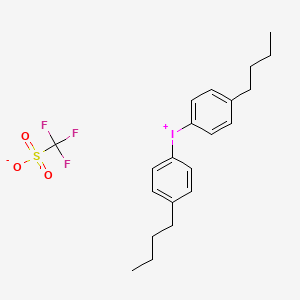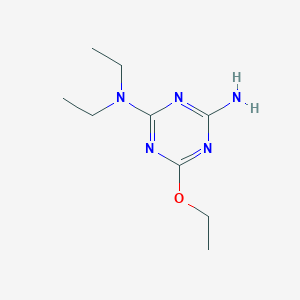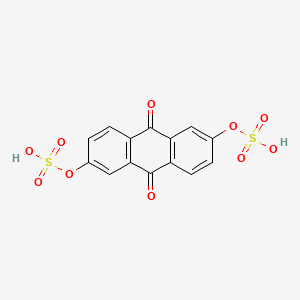
3-Methyl-1,7-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a heterocyclic organic compound. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,7-phenanthroline typically involves the condensation of 2-methylquinolin-5-amine with aromatic aldehydes and cyclic β-diketones in the presence of a suitable catalyst . The reaction is carried out in a solvent such as butyl alcohol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the phenanthroline ring system.
Common Reagents and Conditions:
Oxidation: Peroxomonosulfate ion in acidic aqueous solution is commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced phenanthroline derivatives, and substituted phenanthroline compounds with various functional groups .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can influence various biochemical pathways and molecular targets:
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline: A widely studied parent compound known for its strong metal-chelating properties.
2,2’-Bipyridine: Another chelating ligand with similar coordination chemistry but different electronic properties.
3-Methyl-6-nitro-1,10-phenanthroline: A derivative with enhanced biological activity due to the presence of a nitro group.
Uniqueness of 3-Methyl-1,7-phenanthroline:
- The introduction of a methyl group at the 3-position provides unique steric and electronic effects, influencing the compound’s reactivity and stability.
- Its ability to form stable metal complexes with distinct properties makes it valuable for various applications in chemistry, biology, and materials science .
Eigenschaften
CAS-Nummer |
61351-91-5 |
|---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
3-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-7-10-4-5-12-11(3-2-6-14-12)13(10)15-8-9/h2-8H,1H3 |
InChI-Schlüssel |
KNQUWKKJGBFPEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C3=C(C=C2)N=CC=C3)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


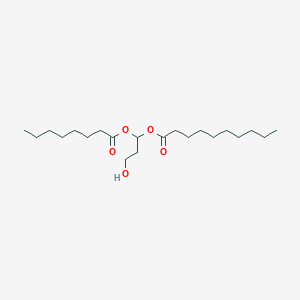

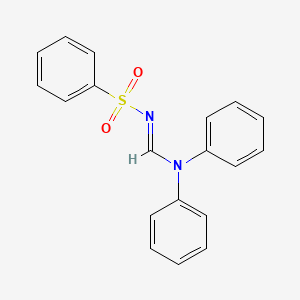
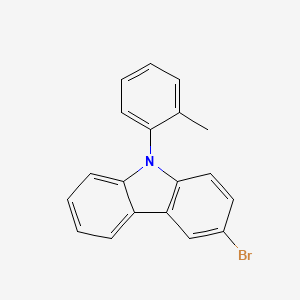
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

![4,9-Dibromo-2,7-didodecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13141168.png)
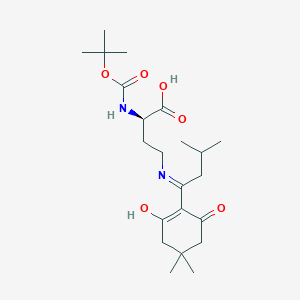
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
